Comparative In Vitro Potency: Crk12-IN-2 vs. CRK12-IN-1 Against T. vivax
Crk12-IN-2 exhibits a 225-fold higher potency against *Trypanosoma vivax* compared to the closely related analog CRK12-IN-1 . This significant differential in potency against a primary pathogen of Animal African Trypanosomiasis (AAT) is a critical differentiator for studies focused on this species .
| Evidence Dimension | In vitro potency (EC50) against *Trypanosoma vivax* |
|---|---|
| Target Compound Data | 0.08 nM |
| Comparator Or Baseline | CRK12-IN-1: 18 nM |
| Quantified Difference | 225-fold higher potency for Crk12-IN-2 |
| Conditions | Cell-based parasite growth inhibition assay |
Why This Matters
For scientists developing new treatments for AAT, the extreme potency against *T. vivax* makes Crk12-IN-2 the more relevant and effective tool compound over CRK12-IN-1.
